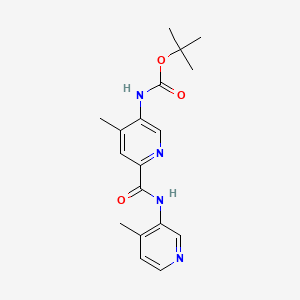
Tert-butyl (4-methyl-6-((4-methylpyridin-3-YL)carbamoyl)pyridin-3-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4-methyl-6-((4-methylpyridin-3-YL)carbamoyl)pyridin-3-YL)carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes pyridine rings and carbamate groups, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-methyl-6-((4-methylpyridin-3-YL)carbamoyl)pyridin-3-YL)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of Boc anhydride with ethanol, followed by the addition of ammonia solution under controlled temperature conditions. The reaction mixture is then stirred and heated to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as in situ React IR technology can help monitor the reaction progress and ensure the effectiveness of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (4-methyl-6-((4-methylpyridin-3-YL)carbamoyl)pyridin-3-YL)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
Tert-butyl (4-methyl-6-((4-methylpyridin-3-YL)carbamoyl)pyridin-3-YL)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Tert-butyl (4-methyl-6-((4-methylpyridin-3-YL)carbamoyl)pyridin-3-YL)carbamate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes such as β-secretase and acetylcholinesterase, preventing the aggregation of amyloid beta peptides and the formation of fibrils . This inhibition can have significant implications for the treatment of neurodegenerative diseases.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar functional groups but a less complex structure.
Tert-butyl (6-methylpyridin-3-yl)carbamate: Another related compound with a similar pyridine ring structure.
Uniqueness
Tert-butyl (4-methyl-6-((4-methylpyridin-3-YL)carbamoyl)pyridin-3-YL)carbamate is unique due to its specific arrangement of functional groups and its potential for diverse applications in research and industry. Its ability to interact with specific molecular targets and pathways sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C18H22N4O3 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
tert-butyl N-[4-methyl-6-[(4-methylpyridin-3-yl)carbamoyl]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C18H22N4O3/c1-11-6-7-19-9-14(11)21-16(23)13-8-12(2)15(10-20-13)22-17(24)25-18(3,4)5/h6-10H,1-5H3,(H,21,23)(H,22,24) |
Clave InChI |
AXGQMKNSRIASBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)NC(=O)C2=NC=C(C(=C2)C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(4-chlorobenzyl)amino]phenyl}acetamide](/img/structure/B12466716.png)
![1-oxo-1-phenylpropan-2-yl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12466731.png)

![N-{[N'-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide](/img/structure/B12466734.png)
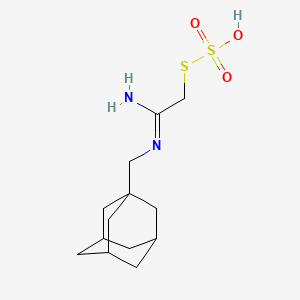
![2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(naphthalen-2-yloxy)phenyl]propanamide](/img/structure/B12466757.png)
![2-chloro-N-{2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12466759.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)alaninamide](/img/structure/B12466766.png)
![2,2,2-trichloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12466771.png)

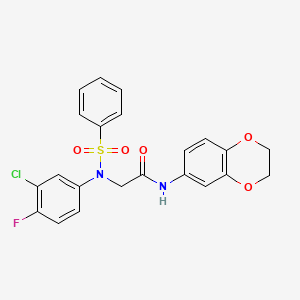
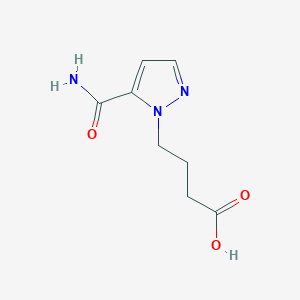
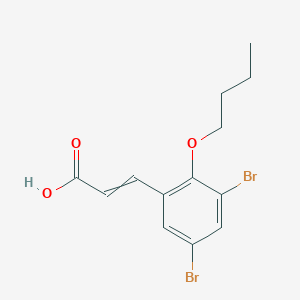
![2-(3-Methoxyphenyl)-2-oxoethyl 4-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B12466793.png)
